molecular formula C19H34BNO4 B12931965 tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate

tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate

Cat. No.: B12931965
M. Wt: 351.3 g/mol
InChI Key: ZVKCPOVSCLSOAD-CCEZHUSRSA-N
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Description

tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate: is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxyazocane-1-carboxylate, which is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the boron center.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used to substitute at the boron center.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of boronic acids, while reduction can yield boron-free derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its boron-containing structure makes it valuable in Suzuki-Miyaura coupling reactions .

Biology and Medicine: It can be used to develop new drugs or therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers due to its unique chemical properties .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate involves its interaction with various molecular targets. The boron center can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a reagent in organic synthesis. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate

Uniqueness: What sets tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate apart from similar compounds is its specific azocane ring structure, which imparts unique steric and electronic properties. This makes it particularly useful in certain types of chemical reactions and applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C19H34BNO4

Molecular Weight

351.3 g/mol

IUPAC Name

tert-butyl (4E)-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azocane-1-carboxylate

InChI

InChI=1S/C19H34BNO4/c1-17(2,3)23-16(22)21-12-9-8-10-15(11-13-21)14-20-24-18(4,5)19(6,7)25-20/h14H,8-13H2,1-7H3/b15-14+

InChI Key

ZVKCPOVSCLSOAD-CCEZHUSRSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCCCN(CC2)C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCCCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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